3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spiro[indole-pyrrole] core structure, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro[indole-pyrrole] core: This can be achieved through a cyclization reaction involving an indole derivative and a pyrrole derivative under acidic or basic conditions.
Introduction of the 3-fluoro-4-methylbenzoyl group: This step typically involves a Friedel-Crafts acylation reaction using 3-fluoro-4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Hydroxylation and methylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide, followed by methylation using methyl iodide or dimethyl sulfate.
Attachment of the morpholin-4-yl ethyl group: This step involves a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its biological activity and therapeutic potential in various disease models.
Materials Science: Use as a building block for designing novel materials with unique properties.
Chemical Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methylbenzonitrile: A simpler compound with a similar fluoro and methyl substitution pattern.
3-fluoro-4-(trifluoromethyl)benzoic acid: Another compound with a fluoro substitution, but with a trifluoromethyl group instead of a methyl group.
Uniqueness
3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spiro[indole-pyrrole] core structure, which imparts distinct biological activity and potential therapeutic benefits
Properties
Molecular Formula |
C26H26FN3O5 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(4'E)-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-methyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H26FN3O5/c1-16-7-8-17(15-19(16)27)22(31)21-23(32)24(33)30(10-9-29-11-13-35-14-12-29)26(21)18-5-3-4-6-20(18)28(2)25(26)34/h3-8,15,31H,9-14H2,1-2H3/b22-21- |
InChI Key |
YFIGCIINNHRHJU-DQRAZIAOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCN5CCOCC5)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCN5CCOCC5)O)F |
Origin of Product |
United States |
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